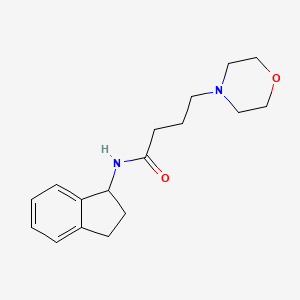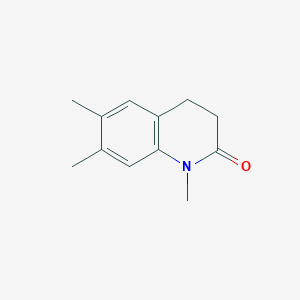
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used as core structures in various pharmacological agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one can be synthesized through several methods. One common approach involves the treatment of 1,4,4-trimethyl-3,4-dihydroquinolin-2-one with lithium diisopropylamide (LDA) followed by electrophilic substitution . This method provides a mild and efficient way to introduce various substituents to the quinolinone core.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,6,7-trimethyl-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,6-Trimethyl-1,3-dihydroquinolin-2-one
- 6,7-Dimethoxy-3,4-dihydroquinolin-2-one
- 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one
Uniqueness
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in medicinal chemistry and other fields .
Propiedades
Número CAS |
6278-44-0 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1,6,7-trimethyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8-6-10-4-5-12(14)13(3)11(10)7-9(8)2/h6-7H,4-5H2,1-3H3 |
Clave InChI |
AQEIXHPZJLUWDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C(=O)CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


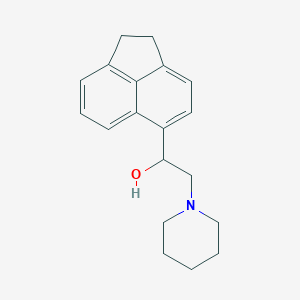

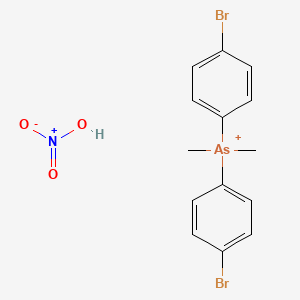

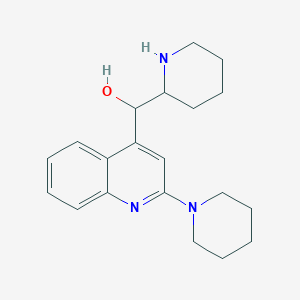

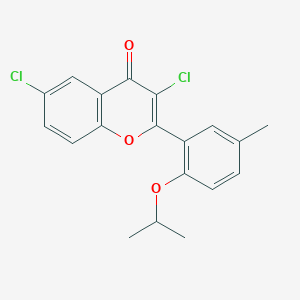
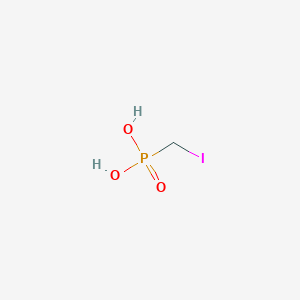
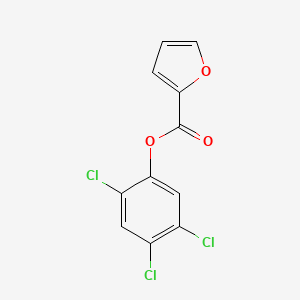

![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
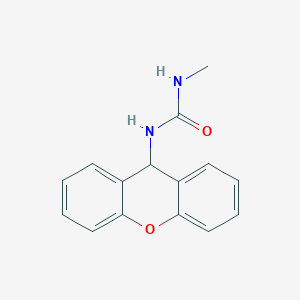
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
